molecular formula C14H18N2 B1330730 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6650-04-0

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B1330730
CAS RN: 6650-04-0
M. Wt: 214.31 g/mol
InChI Key: ANFOWSMYMVVVLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines has been effectively achieved through a trifluoroacetic acid-catalyzed Pictet-Spengler reaction. This method utilizes titanium(IV) isopropoxide as an imination reagent, which reacts with keto imines prepared from tryptamine and various ketones. The process is conducted under a one-pot procedure, providing a convenient and general approach for preparing a range of tetrahydro-β-carboline derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is not detailed in the provided papers, the general structure of tetrahydro-β-carbolines is characterized by a core indole framework fused with a cyclohexane ring. The synthesis methods described in the papers suggest that the molecular complexity and the formation of quaternary stereogenic centers can be controlled through the reaction conditions .

Chemical Reactions Analysis

The papers describe innovative methods for synthesizing tetrahydro-β-carbolines. One method involves a tandem sequence catalyzed by ruthenium hydride/Brønsted acid, which isomerizes allylic amides to N-acyliminium ion intermediates. These intermediates are then trapped by a tethered indole nucleophile. This provides an "aldehyde-free" alternative to the classical Pictet-Spengler reaction and allows for the rapid generation of molecular complexity. Additionally, the Suzuki cross-coupling reaction can be integrated into this sequence for further structural elaboration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline are not explicitly discussed in the provided papers. However, the general properties of tetrahydro-β-carbolines can be inferred to some extent. These compounds are likely to exhibit properties typical of heterocyclic amines, including basicity and potential for various chemical transformations. The presence of substituents such as the isopropyl group can influence the lipophilicity, solubility, and overall reactivity of the molecule .

Scientific Research Applications

Pharmacological Properties

  • Tetrahydro-beta-carbolines have been synthesized and investigated for their central action in mice, showing effects like sedation and loss of righting reflex, along with some analgesic action (Misztal, Wiertek, & Michaluk, 1977).

Synthesis and Chemical Properties

  • Novel tetrahydro-beta-carbolines, including variants with 1,5-disubstituted 1H-tetrazole and tetrahydro-beta-carboline heterocyclic systems, have been synthesized using efficient methods, highlighting their chemical versatility (Cárdenas-Galindo et al., 2013).

Occurrence in Foodstuffs and Biological Fluids

  • Tetrahydro-beta-carbolines like MTCA and TCCA, which are precursors to mutagenic compounds, have been detected in various foodstuffs, human urine, and human milk, suggesting a role in human metabolism and dietary intake (Adachi et al., 1991).

Antioxidant Properties

  • Some tetrahydro-beta-carboline alkaloids found in fruits and fruit juices act as antioxidants and radical scavengers, indicating a potential health benefit when consumed (Herraiz & Galisteo, 2003).

Potential in Neuroprotection

  • The interaction between tetrahydro-beta-carboline and cigarette smoke has been studied as a potential mechanism for neuroprotection in Parkinson's disease, revealing how these compounds may influence neurological health (Soto-Otero et al., 1998).

Antimicrobial and Anticancer Potential

  • Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promise as potential therapeutic agents (Reddy et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to hazard classifications . It is also considered combustible .

Future Directions

The future directions for the study and application of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline could involve the development of more complex and enantiopure THBCs . There is also potential for further investigation into the compound’s pharmacological properties .

properties

IUPAC Name

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOWSMYMVVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344686
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

CAS RN

6650-04-0
Record name 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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